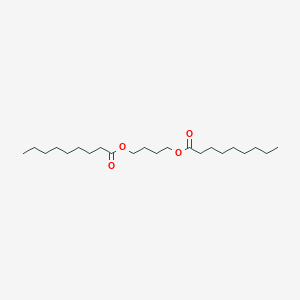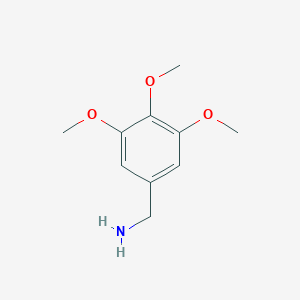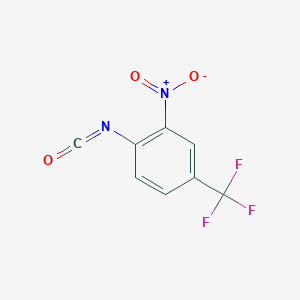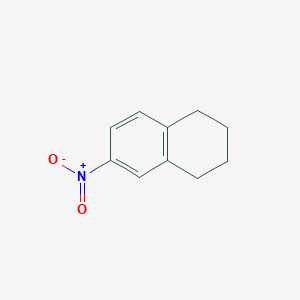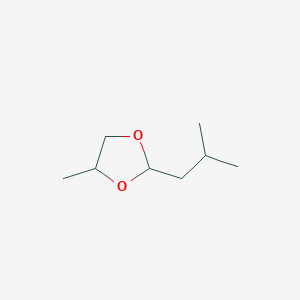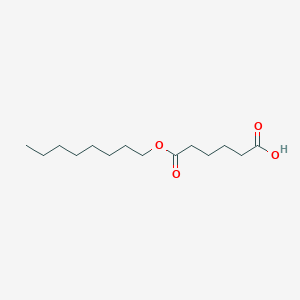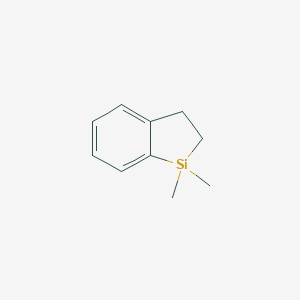
1-Silaindan, 1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Silaindan, 1,1-dimethyl- is a silicon-containing organic compound with the molecular formula C10H14Si and a molecular weight of 162.3037 . This compound is part of the silaindene family, which are silicon analogs of indenes. The presence of silicon in the molecular structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-Silaindan, 1,1-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the hydrosilylation of indene derivatives with dimethylchlorosilane, followed by dehydrochlorination to yield the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-Silaindan, 1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where reagents such as halogens or alkyl groups replace hydrogen atoms attached to silicon.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.
Scientific Research Applications
1-Silaindan, 1,1-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in the study of silicon’s role in biological systems.
Mechanism of Action
The mechanism of action of 1-Silaindan, 1,1-dimethyl- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the compound’s reactivity, stability, and overall behavior in different environments.
Comparison with Similar Compounds
1-Silaindan, 1,1-dimethyl- can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-1,1-dimethyl-: This compound is the carbon analog of 1-Silaindan, 1,1-dimethyl-, with similar structural features but different chemical properties due to the absence of silicon.
1H-1,3-Disilaindene, 2,3-dihydro-: This compound contains two silicon atoms in its structure, which can further alter its chemical and physical properties compared to 1-Silaindan, 1,1-dimethyl-.
The uniqueness of 1-Silaindan, 1,1-dimethyl- lies in its silicon content, which imparts distinct reactivity and stability characteristics, making it valuable for various applications in research and industry.
Properties
CAS No. |
17158-48-4 |
|---|---|
Molecular Formula |
C10H14Si |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
InChI Key |
MNIXUONHKSJMFL-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Canonical SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Key on ui other cas no. |
17158-48-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
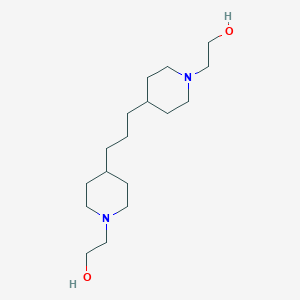
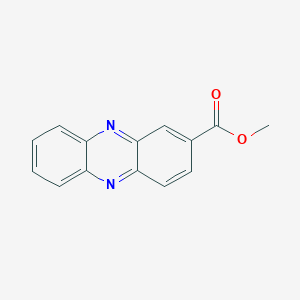
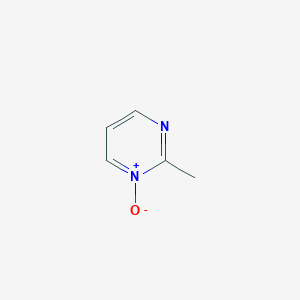
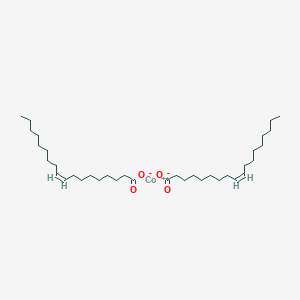
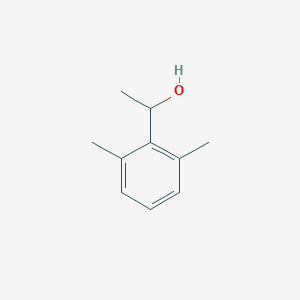
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
